Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((1,4-dioxaspiro[45]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal. The resulting ketal is then subjected to aminomethylation using formaldehyde and a secondary amine to introduce the amino group.
The next step involves the acylation of the amino group with an appropriate acyl chloride, such as 4-(chlorocarbonyl)benzoic acid methyl ester, under basic conditions to form the final product. The reaction conditions typically include the use of a base like triethylamine and an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
- Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Uniqueness
Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[[2-(1,4-dioxaspiro[4.5]decan-3-ylmethylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-25-18(24)13-5-7-14(8-6-13)21-17(23)16(22)20-11-15-12-26-19(27-15)9-3-2-4-10-19/h5-8,15H,2-4,9-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHSEHSEBTWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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